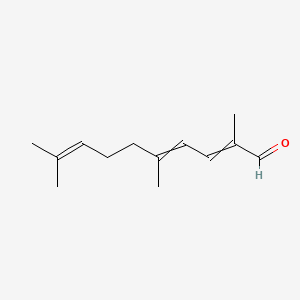
2,4,8-Decatrienal, 2,5,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-Decatrienal, 2,5,9-trimethyl- is a chemical compound known for its distinctive structure and properties. It is a colorless to pale yellow liquid with a characteristic orange blossom aroma. This compound is soluble in organic solvents such as ethanol and ether and is known for its instability, being sensitive to light and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes and ketones. The reaction conditions often require a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,8-Decatrienal, 2,5,9-trimethyl- involves large-scale aldol condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance or flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Decatrienal, 2,5,9-trimethyl-
- 2,4,8-Nonatrienal, 2,5,9-trimethyl-
- 2,4,8-Decatrienal, 2,5,8-trimethyl-
Uniqueness
2,4,8-Decatrienal, 2,5,9-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma and reactivity profile, making it valuable in specific applications such as fragrance and flavor industries .
Properties
CAS No. |
60437-19-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,5,9-trimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3 |
InChI Key |
OJDRPIWXVLQYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC=C(C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
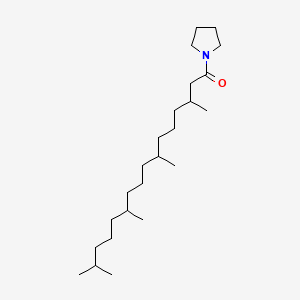
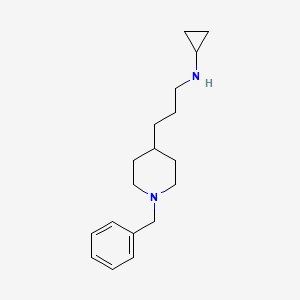
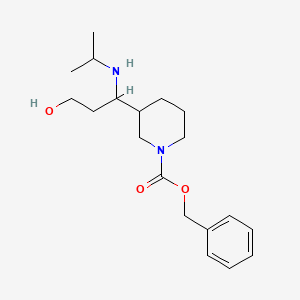
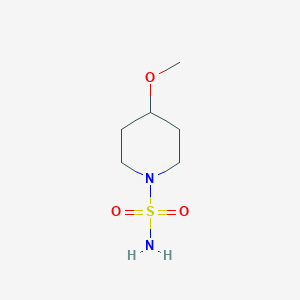
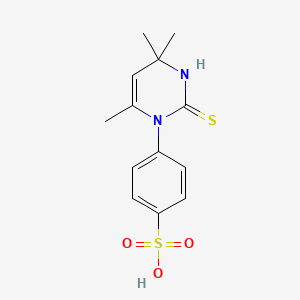
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
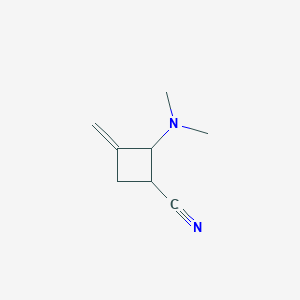
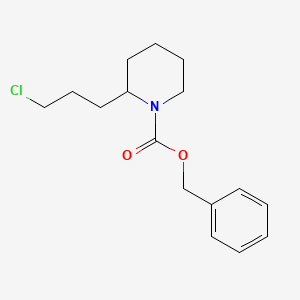
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
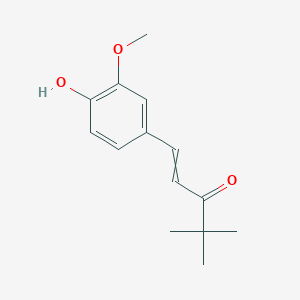
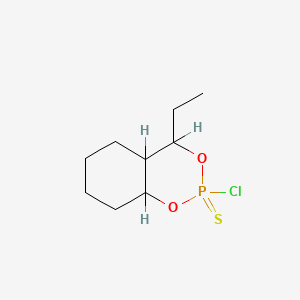
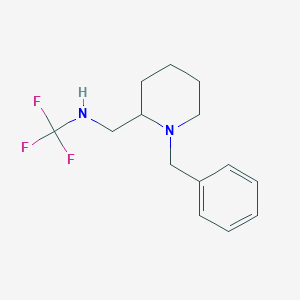
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
